molecular formula C19H17FN2O2 B6536239 N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide CAS No. 1021207-75-9

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide

Cat. No.: B6536239
CAS No.: 1021207-75-9
M. Wt: 324.3 g/mol
InChI Key: PQJVEQQYQCBIMV-UHFFFAOYSA-N
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Description

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide is a synthetic benzamide derivative featuring a cyclopropanecarbonyl-substituted dihydroindole core and a 2-fluorobenzamide moiety.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c20-16-4-2-1-3-15(16)18(23)21-14-8-7-12-9-10-22(17(12)11-14)19(24)13-5-6-13/h1-4,7-8,11,13H,5-6,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJVEQQYQCBIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions.

    Cyclopropanation: The indole derivative undergoes cyclopropanation using diazomethane or a similar reagent to introduce the cyclopropane ring.

    Amidation: The final step involves the reaction of the cyclopropanecarbonyl-indole intermediate with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorobenzamide group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzyl alcohol.

    Substitution: Formation of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to various biological targets, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, research focuses on its potential anti-inflammatory, anticancer, and antimicrobial properties. Studies are conducted to understand its mechanism of action and efficacy in treating various diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, its indole moiety might interact with serotonin receptors, while the fluorobenzamide group could inhibit specific enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Benzamide Moieties

N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23)
  • Structure : Tri-fluorinated benzamide with ortho-fluorobenzoyl and 2,3-difluoroaniline groups.
  • Key Features :
    • Co-planar aromatic rings (interplanar angle: 0.5°) and amide group tilted by ~23° relative to aromatic planes.
    • 1D amide···amide hydrogen bonds and C–H···F/O interactions stabilize the crystal lattice .
  • Applications : Primarily studied for its crystallographic properties, offering insights into halogenated benzamide packing and hydrogen-bonding patterns.
JNJ-5207787
  • Structure: Features an acetylated dihydroindol-6-yl group and a 3-cyano-phenyl acrylamide substituent.
  • Key Features :
    • Acts as a neuropeptide Y Y2 receptor antagonist (IC₅₀: 7.7 nM).
    • The dihydroindole core and acrylamide side chain facilitate receptor binding, while the acetyl group modulates solubility .
Flutolanil
  • Structure : N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide.
  • Key Features :
    • Agricultural fungicide targeting succinate dehydrogenase.
    • The trifluoromethyl group enhances lipophilicity and resistance to enzymatic degradation .

Functional Analogues with Indole or Cyclopropane Motifs

Motesanib (AMG 706)
  • Structure : Pyridine-3-carboxamide with a dihydroindol-6-yl group.
  • Key Features :
    • Angiogenesis inhibitor targeting VEGF, PDGF, and Kit receptors.
    • The dihydroindole scaffold contributes to kinase binding affinity .
Cyprofuram
  • Structure: Cyclopropanecarboxamide with a tetrahydrofuranone substituent.
  • Key Features :
    • Fungicide inhibiting mitochondrial respiration.
    • Cyclopropane enhances stability under environmental conditions .

Comparative Data Table

Compound Core Structure Key Substituents Bioactivity/Application Structural Insights
Target Compound Dihydroindole Cyclopropanecarbonyl, 2-fluorobenzamide Hypothesized CNS/metabolic targeting Rigidity from cyclopropane; fluorobenzamide enhances H-bonding
Fo23 Benzamide 2-Fluorobenzoyl, 2,3-difluoroaniline Crystallography model Co-planar aromatics; 1D hydrogen bonds
JNJ-5207787 Dihydroindole Acetyl, 3-cyano-phenyl acrylamide Y2 receptor antagonist (IC₅₀: 7.7 nM) Acrylamide stabilizes receptor interaction
Flutolanil Benzamide 3-Isopropoxy, trifluoromethyl Agricultural fungicide Trifluoromethyl boosts lipophilicity
Motesanib Dihydroindole Pyridine-3-carboxamide Angiogenesis inhibitor Dihydroindole supports kinase binding

Research Findings and Implications

  • Fluorination Effects : Fluorine atoms in benzamides (e.g., Fo23, Flutolanil) improve crystal packing and metabolic stability via C–F···H bonds and hydrophobic interactions .
  • Cyclopropane Advantages : Conformational rigidity from cyclopropane (target compound, Cyprofuram) may enhance target selectivity and reduce off-target effects .

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